molecular formula C8H10ClN B14265731 2-Chloro-3-ethyl-6-methylpyridine CAS No. 138538-40-6

2-Chloro-3-ethyl-6-methylpyridine

Cat. No.: B14265731
CAS No.: 138538-40-6
M. Wt: 155.62 g/mol
InChI Key: YVYJOAKJQRTIDH-UHFFFAOYSA-N
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Description

2-Chloro-3-ethyl-6-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-ethyl-6-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 3-ethyl-6-methylpyridine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. Another method includes the alkylation of 2-chloro-6-methylpyridine with ethyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-ethyl-6-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the chloro group can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether).

Major Products

    Substitution: Amino or thiol derivatives of this compound.

    Oxidation: Pyridine N-oxides.

    Reduction: Dechlorinated pyridine derivatives.

Scientific Research Applications

2-Chloro-3-ethyl-6-methylpyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethyl-6-methylpyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The chloro group can participate in electrophilic interactions, while the ethyl and methyl groups influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyridine: Lacks the ethyl group, resulting in different chemical reactivity and applications.

    3-Ethyl-6-methylpyridine: Lacks the chloro group, affecting its substitution reactions and biological activity.

    2-Chloro-3-methylpyridine: Lacks the ethyl group, leading to variations in its physical and chemical properties.

Uniqueness

2-Chloro-3-ethyl-6-methylpyridine is unique due to the combination of its chloro, ethyl, and methyl substituents

Properties

CAS No.

138538-40-6

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

2-chloro-3-ethyl-6-methylpyridine

InChI

InChI=1S/C8H10ClN/c1-3-7-5-4-6(2)10-8(7)9/h4-5H,3H2,1-2H3

InChI Key

YVYJOAKJQRTIDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C=C1)C)Cl

Origin of Product

United States

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